HCA2 Receptor Binding Affinity: 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid vs. Nicotinic Acid
In a radioligand displacement assay, 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid inhibited [³H]-nicotinic acid binding to recombinant human HCA2 receptor with an IC₅₀ of 21 nM, compared to a reported IC₅₀ of approximately 70 nM for nicotinic acid itself under comparable conditions [1][2]. This represents a 3.3‑fold higher affinity for the target compound.
| Evidence Dimension | Binding affinity to human HCA2 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM |
| Comparator Or Baseline | Nicotinic acid (niacin) IC₅₀ ≈ 70 nM |
| Quantified Difference | 3.3‑fold higher affinity (21 nM vs 70 nM) |
| Conditions | Recombinant human HCA2 receptor expressed in Flp‑IN HEK cell membranes; displacement of [5,6‑³H]-nicotinic acid after 2 h incubation |
Why This Matters
Higher affinity at the primary target receptor may allow lower dosing, potentially reducing the flushing side‑effect associated with niacin therapy, making this compound a more attractive candidate for HCA2‑driven drug discovery programs.
- [1] BindingDB. Entry BDBM50268988 (CHEMBL3589836). Affinity Data: IC₅₀ = 21 nM for displacement of [³H]-nicotinic acid from human HCA2 receptor. BindingDB, 2025. View Source
- [2] Tunaru, S.; et al. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nat. Med. 2003, 9, 352–355. View Source
